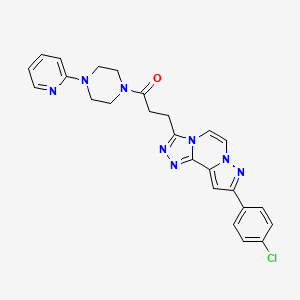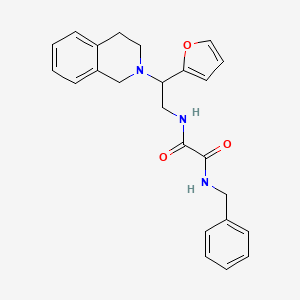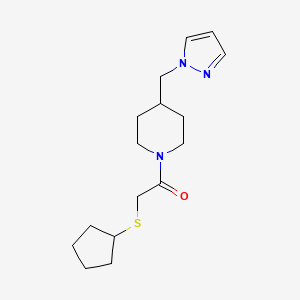
Chembl4542060
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s chemical name, its molecular formula, and its structure. It might also include information about its source or method of synthesis .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It might include the starting materials, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It might include information about the compound’s reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include information about its spectral properties, such as its UV/Vis, IR, or NMR spectra .科学的研究の応用
Large-scale Bioactivity Database for Drug Discovery
ChEMBL is a comprehensive Open Data database, providing extensive binding, functional, and ADMET information for a multitude of drug-like bioactive compounds. This resource is derived from manual abstraction of primary literature, curated and standardized for utility across chemical biology and drug discovery research. ChEMBL contains over 5.4 million bioactivity measurements, encompassing more than 1 million compounds and 5200 protein targets, making it a pivotal resource for drug discovery efforts (Gaulton et al., 2011).
Integration and Accessibility Enhancements
The ChEMBL database has evolved to include bioactivity data from new sources like neglected disease screening, crop protection data, drug metabolism, and patent bioactivity data. These expansions, alongside improvements like ontology-based annotations and the inclusion of clinical candidate targets, significantly enhance the database's applicability in drug discovery. ChEMBL's data can be accessed through various means, including web interfaces and RESTful web services, facilitating seamless integration into research workflows (Gaulton et al., 2016).
Crop Protection Bioassay Data
Expanding beyond human health, ChEMBL has integrated a vast dataset of bioactivity data relevant to crop protection research. This includes information on insecticidal, fungicidal, and herbicidal compounds and assays, broadening the database's utility to agricultural research. Such integration showcases ChEMBL's versatility in supporting scientific inquiries across different domains (Gaulton et al., 2015).
Direct Deposition and Enhanced Data Capture
ChEMBL has introduced a new data deposition system allowing for the updating of datasets and deposition of supplementary data. This system, alongside a redesigned web interface, improves the capture and representation of assay details, enhancing the database's reliability and user experience. These advancements facilitate a more robust and dynamic repository of bioassay data, critical for ongoing scientific research (Mendez et al., 2018).
Streamlining Access to Drug Discovery Data
The ChEMBL web services have been updated to provide more comprehensive access to the underlying bioactivity, molecule, target, and drug data. Alongside data-focused services, utility services offer access to common cheminformatics methods, supporting the development of applications and workflows pertinent to drug discovery and chemical biology. This streamlined access underscores ChEMBL's role in facilitating innovative drug discovery research (Davies et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN8O/c26-19-6-4-18(5-7-19)20-17-21-25-29-28-23(33(25)15-16-34(21)30-20)8-9-24(35)32-13-11-31(12-14-32)22-3-1-2-10-27-22/h1-7,10,15-17H,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRRPSPBDBVIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3=NN=C4N3C=CN5C4=CC(=N5)C6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[9-(4-Chlorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(2-pyridyl)piperazino]-1-propanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2861676.png)
![1-(4-Methyl-1-piperidinyl)-2-[(3-methyl-2-quinoxalinyl)thio]ethanone](/img/structure/B2861677.png)


![N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2861685.png)



![ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2861693.png)
![2-[2-[(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2861694.png)
![(6-Cyclopentyloxypyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2861695.png)
![methyl 2-(3-methylisoxazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2861696.png)
![2,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2861697.png)
